molecular formula C4H9NO4 B13262840 (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid

Cat. No.: B13262840
M. Wt: 135.12 g/mol
InChI Key: WITVYMTUWTVRND-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid is a chiral amino acid derivative characterized by its two defined stereocenters, which impart distinct biological properties and are critical for its application in sophisticated chemical and biochemical research . This compound serves as a crucial chiral building block in organic synthesis, enabling the creation of complex molecules with defined optical activity for pharmaceutical development . In scientific research, it has emerged as a molecule of significant interest in oncology, particularly in the study of Acute Myeloid Leukemia (AML). Metabolomic studies have revealed that the closely related metabolite (2R,3S)-dihydroxybutanoic acid is strongly correlated with mutations in isocitrate dehydrogenase (IDH) genes and was identified as a superior plasma biomarker for detecting these mutations compared to the known oncometabolite 2-hydroxyglutarate (2R-HG) . This suggests a potential role in AML pathogenesis and highlights its value in cancer biomarker research . Furthermore, preliminary investigations suggest this compound may exhibit neuroprotective and antioxidant properties, indicating potential for research into mitigating neuronal damage under oxidative stress conditions, such as in neurodegenerative diseases . The compound's mechanism of action involves its interaction with specific molecular targets and metabolic pathways, where it can act as a substrate for enzymes involved in amino acid metabolism and transamination processes . Please note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

(2R,3R)-4-amino-2,3-dihydroxybutanoic acid

InChI

InChI=1S/C4H9NO4/c5-1-2(6)3(7)4(8)9/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3-/m1/s1

InChI Key

WITVYMTUWTVRND-PWNYCUMCSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)O)N

Canonical SMILES

C(C(C(C(=O)O)O)O)N

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 2r,3r 4 Amino 2,3 Dihydroxybutanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations within a multi-step chemical sequence. This approach combines the precision of biocatalysis with the versatility of traditional organic chemistry to construct complex chiral molecules like amino diols and amino polyols. researchgate.net Enzymes operate under mild conditions, minimizing the need for protecting groups and reducing the risk of side reactions such as racemization. researchgate.net

Stereoselective Reduction Pathways from Precursors

A critical step in the synthesis of chiral amino diols is the stereoselective reduction of keto or imine intermediates. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines through the reduction of imines, which are often formed in situ. researchgate.net In a potential pathway to (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid, a precursor dihydroxy ketone could undergo reductive amination.

This process involves two main stages: the formation of an imine from the ketone and an amine, followed by the IRED-catalyzed, cofactor-dependent reduction of the C=N double bond to yield the chiral amine. The stereochemical outcome is dictated by the facial selectivity of the IRED, which preferentially delivers a hydride from the nicotinamide (B372718) cofactor (NAD(P)H) to one face of the imine. researchgate.net A two-step, one-pot process is often employed where an aldolase (B8822740) first creates a dihydroxy ketone, which is then subjected to reductive amination using an IRED without intermediate isolation. researchgate.net

Key enzymes in these pathways include D-fructose-6-phosphate aldolase (FSA) variants for the initial C-C bond formation and metagenomically sourced IREDs, such as IRED-259, for the final reductive amination step. researchgate.net The efficiency of this reduction is influenced by several factors, as detailed in the table below.

| pH | The pH of the reaction medium is critical for enzyme activity. | Optimal conversions were observed at pH 8. researchgate.netacs.org |

Role of Chiral Catalysis in Asymmetric Synthesis

Chiral catalysis is fundamental to the asymmetric synthesis of enantiomerically pure amino acids and their derivatives. In chemoenzymatic routes, enzymes themselves are the chiral catalysts. For instance, aldolases catalyze stereoselective aldol (B89426) additions to create key dihydroxy ketone intermediates, while IREDs ensure the chiral integrity of the final amino diol product. researchgate.net

Beyond biocatalysis, organocatalysis and transition-metal catalysis play significant roles. Chiral aldehydes derived from BINOL, for example, can catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov These catalysts activate the amino acid substrate by forming an enamine, which then reacts with electrophiles in a stereocontrolled manner. nih.gov Similarly, chiral oxazaborolidine reagents are used for the asymmetric reduction of keto alcohols to produce chiral diols with high enantiomeric purity. acs.org

In the context of synthesizing this compound, a potential strategy involves the asymmetric hydrogenation of a β-keto ester precursor. Iridium complexes with chiral ligands like f-phamidol have proven highly effective in dynamic kinetic resolution, yielding β-hydroxy α-amino derivatives with excellent diastereoselectivity (>99/1 dr) and enantioselectivity (>99% ee). rsc.org

Table 2: Examples of Chiral Catalytic Systems in Asymmetric Synthesis

Catalytic System Reaction Type Application Key Feature
D-fructose-6-phosphate aldolase (FSA) Aldol Addition Synthesis of dihydroxy ketone precursors. researchgate.net Creates C-C bonds with specific stereochemistry.
Imine Reductase (IRED) Reductive Amination Stereoselective formation of chiral amines from imines. researchgate.net High stereoselectivity in the final amination step.
Chiral BINOL Aldehyde α-functionalization Asymmetric synthesis of α-functionalized amino esters. nih.gov Activates α-C-H bonds of amines via enamine formation. nih.gov
Ir/f-phamidol Complex Asymmetric Hydrogenation Dynamic kinetic resolution of α-amino β-ketoesters. rsc.org Delivers β-hydroxy α-amino products with high diastereo- and enantioselectivity. rsc.org

| Chiral Oxazaborolidine | Asymmetric Reduction | Reduction of chiral keto alcohols to chiral diols. acs.org | Produces enantiomerically pure diols (>99% ee). acs.org |

Enzymatic Resolution Techniques in Related Amino Diols

Enzymatic resolution is a classic and effective technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes to selectively act on only one enantiomer of a substrate. For amino acid synthesis, aminoacylase (B1246476) enzymes are commonly used. These enzymes can selectively hydrolyze the N-acyl group from an L-amino acid derivative, leaving the D-enantiomer unreacted. libretexts.org The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can then be separated based on their different physical properties. libretexts.org

This principle is applicable to the synthesis of chiral amino diols. A racemic mixture of a suitable derivative, such as an ester or amide of an amino diol, can be subjected to enzymatic hydrolysis. A lipase (B570770) or protease with high enantioselectivity would catalyze the hydrolysis of one enantiomer, allowing for the separation of the hydrolyzed product from the unreacted enantiomer. This technique is a cornerstone in producing enantiomerically pure building blocks for complex molecules. acs.org

Chemical Synthesis Methodologies

Purely chemical methods provide powerful and versatile routes to this compound. These strategies often rely on substrate control or the use of chiral auxiliaries and catalysts to direct the stereochemical outcome of key reactions.

Oxidation Reactions of Hydroxyl Groups

The selective oxidation of a primary hydroxyl group to a carboxylic acid is a key transformation for converting a polyol precursor into the target amino acid. A significant challenge is to perform this oxidation in the presence of other sensitive functional groups, such as secondary hydroxyls and amines, without requiring extensive use of protecting groups. nih.govresearchgate.net

One effective method utilizes readily available reagents like trichloroisocyanuric acid (TCICA) in the presence of a catalytic amount of a stable nitroxyl (B88944) radical such as TEMPO. nih.gov This system allows for the preferential oxidation of primary alcohols to carboxylic acids in unprotected carbohydrates and sugar amino acids. nih.govresearchgate.net The reaction proceeds under mild conditions, preserves the stereochemical integrity of the starting material, and is compatible with base-sensitive protecting groups like Fmoc. nih.gov The pH of the reaction must be carefully controlled to avoid side reactions. nih.gov

Table 3: Optimized Conditions for Selective Oxidation of Primary Hydroxyls

Reagent System Key Features Yield Reference
TEMPO/Trichloroisocyanuric acid (TCICA) Economical reagents, no temperature control needed, compatible with base-sensitive groups. Good yields with high purity. nih.gov

| TEMPO/NaOCl/NaClO₂ | Requires precise concentration control, unstable at room temperature over long periods. | Variable | researchgate.net |

Reduction Reactions of Amino and Other Functional Groups

Reduction reactions are crucial for establishing the correct stereochemistry at the hydroxyl- and amino-bearing carbons. The asymmetric reduction of ketones is a well-established method for producing chiral alcohols. For example, the reduction of precursor α-amino β-ketoesters can be achieved with high stereocontrol using catalytic systems like Iridium paired with a chiral ligand. rsc.org This dynamic kinetic resolution process allows for the conversion of a racemic starting material into a single, highly enriched diastereomer of the corresponding β-hydroxy α-amino derivative. rsc.org

Another common strategy is the reductive amination of α-keto acids, which provides a direct route to α-amino acids. libretexts.org This can be accomplished using reagents like sodium triacetoxyborohydride. researchgate.net The synthesis begins with the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ. researchgate.net For the synthesis of this compound, a precursor α-keto-dihydroxybutanoic acid could be subjected to stereoselective reductive amination to install the C4-amino group with the desired (R) configuration.

Substitution Reactions for Functional Group Interconversion

Detailed research findings and data tables for this section are not available in the public domain for the specific compound this compound.

Industrial Production Methodologies for Scalable Synthesis

Detailed research findings and data tables for this section are not available in the public domain for the specific compound this compound.

Reactivity and Derivatization in Advanced Organic Synthesis

Chemical Transformations of (2R,3R)-4-Amino-2,3-dihydroxybutanoic Acid

Detailed experimental studies on the chemical transformations of this compound are not extensively reported. The reactivity of this molecule can be inferred from the general behavior of its constituent functional groups—vicinal diols, primary amines, and carboxylic acids—though specific outcomes will be influenced by their interplay and stereochemistry.

Specific oxidation pathways for this compound have not been detailed in the surveyed literature. Generally, the vicinal diol moiety is susceptible to oxidative cleavage by reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), which would break the C2-C3 bond to yield corresponding aldehydes. chemistrysteps.com Further oxidation could lead to carboxylic acids. acs.orgorganic-chemistry.org The primary amine and the carbon backbone are also potential sites for oxidation under various conditions. However, without specific studies, the chemoselectivity and stereochemical outcome of such reactions on this particular molecule remain speculative.

Table 1: Potential Oxidation Products (Hypothetical)

Oxidizing Agent Potential Product(s) Notes
Sodium Periodate (NaIO₄) 2-Aminoacetaldehyde, Glyoxylic acid Based on oxidative cleavage of the vicinal diol.

There is a lack of specific information regarding the reduction of this compound. The carboxylic acid is the most likely functional group to undergo reduction, typically with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to yield the corresponding amino alcohol, (3R,4R)-4-aminobutane-1,2,3-triol. The stereocenters at C2 and C3 would be expected to remain intact under these conditions.

Table 2: Potential Reduction Products (Hypothetical)

Reducing Agent Potential Product Notes
Lithium Aluminum Hydride (LiAlH₄) (3R,4R)-4-aminobutane-1,2,3-triol Reduction of the carboxylic acid to a primary alcohol.

Specific substitution reactions for the diverse functionalization of this compound are not well-documented. The primary amine offers a nucleophilic site for reactions such as acylation, alkylation, and arylation to introduce a wide range of functional groups. The hydroxyl groups could potentially undergo substitution, for example, via conversion to a better leaving group, though this might be complicated by the presence of the other functional groups.

Stereoselective Derivatization for Complex Molecular Scaffolds

The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of stereochemically complex molecules.

There is a lack of specific, documented examples of this compound being used as a chiral building block in the total synthesis of complex natural products or pharmaceuticals. Its potential as a chiral synthon is evident from its structure, offering a scaffold with multiple, stereochemically defined functional groups that could be elaborated into more complex molecular architectures.

Integration into Peptide and Peptidometic Structures

The unique structural characteristics of this compound, a stereoisomer of γ-amino-β-hydroxybutyric acid (GABOB), make it a compelling building block for the synthesis of modified peptides and peptidomimetics. Its integration into peptide chains can introduce conformational constraints, enhance enzymatic stability, and provide specific interaction points for molecular recognition. The presence of a backbone extension of one carbon atom compared to α-amino acids, along with two chiral hydroxyl groups, offers significant opportunities for creating novel peptide analogs with tailored properties.

The incorporation of non-proteinogenic amino acids like this compound is a key strategy in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability.

Synthetic Strategies for Incorporation

The successful integration of this compound into a peptide sequence, whether through solution-phase or solid-phase peptide synthesis (SPPS), necessitates a carefully designed orthogonal protecting group strategy. This is crucial to selectively mask the amino, carboxyl, and the two hydroxyl functional groups to prevent unwanted side reactions during peptide chain elongation.

Solid-Phase Peptide Synthesis (SPPS):

In the context of modern peptide synthesis, the Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) SPPS approach is the most prevalent. For the incorporation of this compound, a suitably protected derivative is required. An effective strategy would involve:

N-terminal Protection: The α-amino group is typically protected with the base-labile Fmoc group.

C-terminal Protection: The carboxylic acid can be pre-activated for coupling to the resin or to the growing peptide chain.

Side Chain Hydroxyl Protection: The two hydroxyl groups require protection with acid-labile groups, such as tert-butyl (tBu), to be compatible with the Fmoc strategy.

The synthesis of dipeptides containing γ-aminobutyric acid (GABA) or its analogues, such as GABOB, at the C-terminal has been reported. This suggests that this compound can be effectively coupled to the N-terminus of a resin-bound amino acid or peptide.

Coupling Reactions:

Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. The choice of coupling reagent and conditions is critical to ensure efficient coupling and minimize racemization.

Coupling Reagent ClassExamplesActivator BaseNotes
CarbodiimidesN,N'-Diisopropylcarbodiimide (DIC)OxymaCommonly used in automated SPPS.
Aminium/Uronium SaltsHATU, HBTUN,N-Diisopropylethylamine (DIPEA)Highly efficient coupling reagents.
Phosphonium SaltsPyBOPDIPEAEffective for sterically hindered couplings.

Peptidomimetic Design and Structural Implications

The incorporation of this compound into a peptide backbone can significantly influence its secondary structure. The extended and flexible nature of this γ-amino acid can disrupt or stabilize specific conformations, such as β-turns or helical structures. The two hydroxyl groups can also participate in intramolecular hydrogen bonding, further constraining the peptide's conformation.

The development of peptidomimetic analogs of biologically active peptides often involves replacing one or more amide bonds with more stable linkages to enhance resistance to enzymatic degradation. While direct replacement of an amide bond with a linkage derived from this compound is not a direct isosteric replacement, its incorporation can lead to novel scaffolds with improved pharmacokinetic profiles. For instance, the substitution of amide bonds with 1,2,3-triazoles has proven to be a successful strategy in creating more stable and potent peptide analogs.

Furthermore, the dihydroxy functionality of this amino acid can be exploited for further derivatization, allowing for the attachment of reporter groups, cytotoxic agents, or other functionalities to create targeted therapeutics or diagnostic agents. The conformational analysis of peptides containing constrained amino acids is crucial for understanding their structure-activity relationship and for the rational design of new peptidomimetics.

Biochemical Roles and Metabolic Pathways of 2r,3r 4 Amino 2,3 Dihydroxybutanoic Acid

Involvement in Amino Acid Metabolism and Transamination Processes

The structure of (2R,3R)-4-amino-2,3-dihydroxybutanoic acid suggests its metabolism is intertwined with amino acid pathways, particularly through transamination. Transamination is a critical biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, catalyzed by enzymes known as aminotransferases or transaminases. wikipedia.orgyoutube.com This process is fundamental for the synthesis of non-essential amino acids and for the interconversion of amino acids and keto acids. wikipedia.orgyoutube.com

The general mechanism for transamination requires the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. libretexts.org The process occurs in two stages: the amino group of an amino acid is first transferred to the PLP-enzyme complex, forming an α-keto acid and a PMP-enzyme complex. Subsequently, the amino group is transferred from the PMP-enzyme to a different α-keto acid, creating a new amino acid and regenerating the PLP-enzyme. wikipedia.orglibretexts.org

While the specific enzymes responsible for synthesizing this compound have not been fully characterized, it is plausible that its biosynthesis involves the transamination of a corresponding α-keto acid precursor, 4-oxo-2,3-dihydroxybutanoic acid. This would be a key step in introducing the amino group at the C4 position.

Studies on related isomers, such as (2R,3S)-dihydroxybutanoic acid, show a link to amino acid metabolism. This isomer can be derived from the amino acid threonine, which undergoes transamination or deamination to form (3S)-hydroxy-2-oxobutanoic acid, followed by a reduction step. nih.gov This highlights the role of transamination in the metabolism of similar dihydroxybutanoic acid structures.

Enzymatic Interactions and Substrate Specificity

The biochemical activity of this compound is defined by its interactions with specific enzymes, both as a substrate during its biosynthesis and as a key structural component of a potent enzyme inhibitor.

The biosynthesis of the this compound moiety requires a series of enzymatic reactions. Although the complete pathway within organisms like Lentinus edodes (shiitake mushroom) is not fully elucidated, the chemical structure implies the involvement of several enzyme classes:

Dehydrogenases/Reductases: These enzymes would be responsible for establishing the hydroxyl groups at the C2 and C3 positions with the specific (2R,3R) stereochemistry.

Transaminases (Aminotransferases): As discussed previously, these enzymes are crucial for adding the amino group at the C4 position. The substrate specificity of the particular transaminase would be critical in recognizing the 4-oxo precursor.

Ligases/Synthases: In the context of Eritadenine biosynthesis, an enzyme would be required to catalyze the formation of a bond between the butanoic acid moiety and the adenine (B156593) base.

The most well-documented enzymatic interaction involving the (2R,3R)-dihydroxybutanoic acid structure is its role in the biological activity of Eritadenine. Eritadenine is a very potent inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase. diva-portal.orggoogle.com This enzyme is critical in the metabolism of S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological methylation reactions.

By inhibiting SAH hydrolase, Eritadenine causes an accumulation of S-adenosylhomocysteine (SAH). google.com Elevated SAH levels, in turn, inhibit various SAM-dependent methyltransferases, which impacts a wide range of cellular processes, including phospholipid metabolism. diva-portal.org The (2R,3R)-dihydroxybutanoic acid portion of the Eritadenine molecule is essential for its high-affinity binding to the active site of SAH hydrolase, making this enzyme a key molecular target.

Comparative Metabolomic Analysis with Related Dihydroxybutanoic Acid Isomers

Metabolomic studies often encounter challenges in distinguishing between stereoisomers due to their identical mass and similar chemical properties, which can complicate accurate identification and functional assignment. nih.gov The biological roles of dihydroxybutanoic acid isomers are highly dependent on their specific stereochemistry, as different isomers are found in distinct biological contexts and metabolic pathways. mdpi.com

A comparative analysis of the (2R,3R)-dihydroxybutanoic acid moiety (as found in Eritadenine) and its diastereomer, (2R,3S)-dihydroxybutanoic acid, reveals these differences starkly. The (2R,3R)-isomer has not been reported in human urine, whereas the (2R,3S)-isomer is found. nih.gov

The table below summarizes the key differences between these two isomers based on current research findings.

Feature(2R,3R)-dihydroxybutanoic acid moiety(2R,3S)-dihydroxybutanoic acid
Common Name AssociationD-Erythronic acid derivative4-Deoxythreonic acid nih.gov
Known Biological SourceComponent of Eritadenine in Lentinus edodes (shiitake mushroom) diva-portal.orgnih.govDetected in human plasma, particularly in patients with acute myeloid leukemia (AML) with IDH1/2 mutations nih.gov
Metabolic ContextSecondary metabolite in fungi diva-portal.orgOncometabolite associated with cancer metabolism nih.gov
Potential PrecursorLikely derived from D-Erythronic acid, potentially linked to the pentose (B10789219) phosphate (B84403) pathway hmdb.canih.govDerived from the amino acid Threonine via transamination and reduction nih.gov

This comparison underscores how minor changes in stereochemistry lead to fundamentally different metabolic roles and biological significance.

Biosynthesis and Occurrence in Biological Systems (e.g., as a component of Eritadenine in mushrooms)

The primary natural occurrence of the this compound structure is as a central component of Eritadenine, also known as 2(R),3(R)-dihydroxy-4-(9-adenyl)butyric acid. diva-portal.orgnih.govnih.gov Eritadenine is a secondary metabolite produced by the shiitake mushroom (Lentinus edodes), where it is found in both the fruiting bodies and the mycelia. nih.govresearchgate.net

The biosynthesis of Eritadenine involves the synthesis of its two constituent parts: the adenine base and the four-carbon dihydroxybutanoic acid chain. While the complete enzymatic pathway has not been fully detailed, a plausible route for the butanoic acid moiety can be proposed based on known metabolic intermediates. The (2R,3R) stereochemistry corresponds to that of D-erythronic acid. nih.gov D-erythronic acid can be formed in biological systems from precursors such as erythrose-4-phosphate (E4P), a key intermediate in the pentose phosphate pathway. nih.gov The proposed biosynthetic steps would involve:

Formation of a four-carbon backbone, such as D-erythronic acid, from central metabolism.

Enzymatic modifications, including a potential transamination to add the amino group at the C4 position.

The final step involves the attachment of the adenine moiety to the C4 position of the butanoic acid chain, a reaction likely catalyzed by a specific synthase or transferase enzyme.

The production of Eritadenine is characteristic of secondary metabolism, often occurring when fungal cultures enter a stationary phase of growth. diva-portal.org

Biological Activities and Mechanisms of Action in Research Models

Neuroprotective Effects and Associated Cellular Mechanisms

Extensive literature searches did not yield specific research on the neuroprotective effects of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid. The following subsections, therefore, reflect a lack of available data in these specific areas of investigation for this particular stereoisomer.

Currently, there is no available scientific literature detailing the modulation of synaptic activity by this compound.

Research specifically investigating the protective effects of this compound against oxidative stress and neuronal damage has not been identified in the current body of scientific literature.

Antioxidant Properties and Radical Scavenging Capabilities

There is a lack of specific studies on the antioxidant and radical scavenging properties of this compound.

Research on Metabolic Aberrations and Disease Contexts

While direct research on this compound is limited, significant findings have emerged concerning a closely related stereoisomer, (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), particularly in the field of cancer research.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are frequently observed in certain cancers, such as acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite, (2R)-hydroxyglutaric acid (2R-HG), which plays a role in the development of the disease. nih.govnih.gov Recent metabolomic studies of AML patients have revealed that another metabolite, (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), is also produced in larger quantities in individuals with mutated IDH1 and IDH2. nih.gov

A strong correlation has been observed between the levels of 2R-HG and 2,3-DHBA in the plasma of AML patients, suggesting that the production of 2,3-DHBA is also a consequence of the mutated IDH enzymes. nih.govnih.gov In fact, 2,3-DHBA has been shown to be a better biomarker for the presence of IDH mutations than 2R-HG. nih.govnih.gov

Biomarker Performance for IDH Mutation in AML

BiomarkerArea Under the Curve (AUC)p-valueSpecificitySensitivity
(2R,3S)-dihydroxybutanoic acid (2,3-DHBA)0.861< 0.000180%87.3%
(2R)-hydroxyglutaric acid (2R-HG)----

This table summarizes the receiver operating characteristic (ROC) analysis demonstrating that 2,3-DHBA is a superior biomarker for IDH mutation compared to 2R-HG. nih.govnih.gov

These findings suggest a potential role for 2,3-DHBA in the pathogenesis of AML, possibly as a novel oncometabolite. nih.gov It is hypothesized that mutant IDH1 and IDH2 enzymes not only reduce 2-oxoglutaric acid to 2R-HG but also facilitate the reduction of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA. mdpi.com Further research is needed to confirm the biochemical conversion and to understand the potential epigenetic and pathogenetic properties of 2,3-DHBA in AML and other cancers with IDH mutations. nih.gov

The investigation of (2R,3S)-dihydroxybutanoic acid in AML provides a clear example of its role in aberrant metabolic pathways in a disease model. The production of this metabolite is a direct result of the neomorphic activity of mutated IDH enzymes, which alters normal cellular metabolism. mdpi.com

Metabolomic analyses have identified distinct metabolic differences between AML patients with wild-type IDH1/2 and those with IDH1R132 and IDH2R140 mutations. nih.gov Aside from 2R-HG and 2,3-DHBA, these differences involve a range of plasma metabolites, primarily amino acids. nih.gov The strong correlation between 2R-HG and 2,3-DHBA levels further solidifies the link between the production of 2,3-DHBA and the aberrant metabolic pathways driven by IDH mutations. nih.govnih.gov

The discovery of elevated 2,3-DHBA in the context of IDH-mutated cancers opens new avenues for understanding the metabolic reprogramming that occurs in these diseases and may offer new opportunities for therapeutic intervention. nih.gov

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid by providing detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the aminomethyl group (CH₂-N), the two methine protons bearing hydroxyl groups (CH-OH), and the protons of the hydroxyl and amino groups themselves. The coupling patterns between these protons would help confirm their connectivity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₄H₉NO₄). mdpi.com The fragmentation pattern observed in tandem MS (MS/MS) experiments can yield structural information by showing how the molecule breaks apart, which helps to confirm the arrangement of its functional groups. For amino acids, typical fragmentation involves the loss of small neutral molecules like water or carbon dioxide.

Property Value Source
Molecular Formula C₄H₉NO₄ nih.gov
Molecular Weight 135.12 g/mol nih.gov
Monoisotopic Mass 135.05315777 Da nih.gov

This table is interactive. Click on the headers to sort.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from reaction mixtures or biological samples and for separating it from its other stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds like amino acids. For a polar compound such as this compound, reversed-phase HPLC with an aqueous mobile phase is a common approach. The retention time of the compound can be used for its identification and the peak area for its quantification. When separating diastereomers, specialized chiral stationary phases are often required. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for analyzing volatile compounds. Since amino acids are not inherently volatile, they must first be chemically modified through a process called derivatization. sigmaaldrich.com A common method involves converting the amino and hydroxyl groups into more volatile silyl (B83357) derivatives, for example, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The derivatized compound can then be separated by gas chromatography based on its boiling point and interactions with the column's stationary phase, and subsequently identified by its characteristic mass spectrum. sigmaaldrich.com This technique has been successfully used in metabolomic studies to detect and quantify related dihydroxybutanoic acid isomers in plasma. nih.gov

Advanced Metabolomics Platforms for Detection and Quantification

Metabolomics platforms utilize high-throughput analytical techniques, primarily MS and NMR, to comprehensively identify and quantify metabolites in biological samples. nih.gov These platforms are crucial for understanding the biological role and context of compounds like this compound. For instance, GC-MS-based metabolomics has been employed to screen plasma from patients with acute myeloid leukemia (AML), revealing elevated levels of the related metabolite (2R,3S)-dihydroxybutanoic acid in individuals with specific gene mutations. nih.gov Such studies demonstrate the potential for these platforms to identify the compound as a biomarker and to quantify its concentration changes in response to disease or other stimuli. nih.gov

Stereochemical Analysis and Enantiomeric Purity Determination

Determining the specific three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers can have vastly different biological activities.

Chiral chromatography is the most definitive method for separating enantiomers and diastereomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used in HPLC for this purpose. researchgate.net The successful separation of diastereomers of structurally related compounds using these columns highlights the applicability of this method for assessing the enantiomeric and diastereomeric purity of a this compound sample. researchgate.net

Chiral molecules, such as the enantiomers of 4-Amino-2,3-dihydroxybutanoic acid, are optically active, meaning they rotate the plane of plane-polarized light. umd.edu A polarimeter is used to measure the angle of this rotation. The specific rotation is a characteristic physical property for a given enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light). umd.edu While this method can confirm the presence of a chiral substance and measure the net rotation of a sample, it cannot distinguish between different diastereomers or determine the composition of a complex mixture of stereoisomers on its own. It is primarily used to characterize a purified enantiomer. umd.edu

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique requires the compound to be in a crystalline form. If the native compound does not form suitable crystals, it can be derivatized with a molecule of known stereochemistry to facilitate crystallization. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional position of every atom in the molecule, providing definitive proof of its stereochemistry. mdpi.com This method has been used to confirm the molecular structure of complexes of related compounds. mdpi.com

Technique Primary Application for Stereochemical Analysis Key Information Provided
Chiral Chromatography Separation of all stereoisomers (enantiomers and diastereomers)Enantiomeric/Diastereomeric purity and ratio
Optical Activity Characterization of a purified enantiomerConfirmation of chirality, direction, and magnitude of optical rotation
X-ray Diffraction Absolute configuration determinationUnambiguous 3D atomic arrangement

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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example, Boc-protected derivatives (e.g., Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid) are intermediates for stereochemical control during peptide synthesis . Chiral resolution using HPLC with a cellulose-based column (e.g., Chiralpak® IC) can isolate enantiomers with >99% purity. Confirm purity via polarimetry and 1^1H/13^{13}C NMR analysis of diastereomeric salts .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination. Alternatively, employ advanced NMR techniques (e.g., NOESY or 1^{1}H-13^{13}C HSQC) to analyze vicinal coupling constants (J2,3J_{2,3}) and spatial correlations between hydroxy and amino groups. Compare experimental optical rotation values with literature data (e.g., [α]D25=+12.5°[α]_D^{25} = +12.5° in water) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Derivatize the compound with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance UV detection. Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) paired with fluorescence detection (λex 250 nm, λem 395 nm). Validate with spiked plasma samples (recovery >95%, LOD 0.1 µM) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2–9 (buffers: HCl/KCl for acidic, phosphate for neutral, borate for alkaline) and 25–60°C. Monitor degradation via LC-MS; major degradation products include β-lactam derivatives (under acidic conditions) and oxidative deamination products (under basic conditions). Store lyophilized samples at 2–8°C for long-term stability .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical heterogeneity. Perform orthogonal assays:

  • Enzymatic assays : Test inhibition of D-amino acid oxidase (specific to D-isomers).
  • Cell-based assays : Use CRISPR-edited cell lines (e.g., KO of target receptors) to isolate compound-specific effects.
    Cross-validate with isotopically labeled (13^{13}C/15^{15}N) analogs to track metabolic pathways .

Q. How do stereochemical variations in this compound affect its metal-chelating properties?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Compare with diastereomers (2S,3R or 2R,3S). Computational modeling (DFT) reveals preferential coordination via the α-hydroxy and β-amino groups in the (2R,3R) configuration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies may stem from crystallinity or hydrate formation. Characterize polymorphs via PXRD and DSC. Use co-solvency (e.g., water/ethanol mixtures) or ionic liquids (e.g., choline chloride-urea) to enhance solubility. Report solvent activity coefficients (γγ) for reproducibility .

Research Design Considerations

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

  • Methodological Answer : Use radiolabeled (14^{14}C) analogs in Sprague-Dawley rats for ADME studies. Monitor plasma clearance (LC-MS/MS) and tissue distribution (autoradiography). Adjust dosing regimens based on renal excretion rates (collect 24-h urine samples) .

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